molecular formula C6H5LiN2O2 B1433560 Lithium 2-(pyrazin-2-yl)acetate CAS No. 1803601-33-3

Lithium 2-(pyrazin-2-yl)acetate

Cat. No.: B1433560
CAS No.: 1803601-33-3
M. Wt: 144.1 g/mol
InChI Key: WDCDXICBVYOSMA-UHFFFAOYSA-M
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Description

This compound is a white crystalline powder that is soluble in water and has a molecular weight of 182.05 g/mol. It has gained attention in recent years due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-(pyrazin-2-yl)acetate typically involves the reaction of pyrazine-2-acetic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction scheme is as follows:

Pyrazine-2-acetic acid+Lithium hydroxideLithium 2-(pyrazin-2-yl)acetate+Water\text{Pyrazine-2-acetic acid} + \text{Lithium hydroxide} \rightarrow \text{this compound} + \text{Water} Pyrazine-2-acetic acid+Lithium hydroxide→Lithium 2-(pyrazin-2-yl)acetate+Water

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The crystallization process is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Lithium 2-(pyrazin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazine-2-acetic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms of pyrazine derivatives.

    Substitution: The compound can participate in substitution reactions where the pyrazine ring is modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include various pyrazine derivatives with different functional groups, which can be further utilized in various applications.

Scientific Research Applications

Lithium 2-(pyrazin-2-yl)acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes

Comparison with Similar Compounds

Lithium 2-(pyrazin-2-yl)acetate can be compared with other similar compounds, such as:

    Lithium 2-(5-(trifluoromethyl)pyrazin-2-yl)acetate: This compound has a trifluoromethyl group, which can enhance its biological activity and stability.

    Lithium 2-(3-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)pyrazin-2-yl)acetate:

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities

Properties

IUPAC Name

lithium;2-pyrazin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.Li/c9-6(10)3-5-4-7-1-2-8-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCDXICBVYOSMA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=C(C=N1)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803601-33-3
Record name lithium(1+) ion 2-(pyrazin-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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